molecular formula C22H19N5OS B5547882 7-METHYL-N'~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE

7-METHYL-N'~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE

Cat. No.: B5547882
M. Wt: 401.5 g/mol
InChI Key: QIZNAQBYDPAPIP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions The starting materials often include substituted pyrazoles and pyrimidines, which undergo condensation reactions to form the pyrazolopyrimidine core

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The biological activity of pyrazolopyrimidines makes this compound a potential candidate for drug discovery. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity.

    Carbohydrazide derivatives: Compounds with similar carbohydrazide moieties may exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

7-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-15-12-20(17-6-4-3-5-7-17)25-21-19(14-24-27(15)21)22(28)26-23-13-16-8-10-18(29-2)11-9-16/h3-14H,1-2H3,(H,26,28)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZNAQBYDPAPIP-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NN=CC3=CC=C(C=C3)SC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)N/N=C/C3=CC=C(C=C3)SC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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